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Abstract

MBX2982 is a potent and selective, orally available agonist for the G protein-coupled receptor
119 (GPR119). GPR119 is predominantly expressed in pancreatic (3-cells and intestinal
enteroendocrine L-cells. Its activation by MBX2982 initiates a dual mechanism of action that
promotes glucose homeostasis. Firstly, it directly stimulates glucose-dependent insulin
secretion (GSIS) from pancreatic 3-cells. Secondly, it enhances the release of incretin
hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic
peptide (GIP), from the gut. This dual action presents a promising therapeutic strategy for the
management of type 2 diabetes mellitus. This document provides a comprehensive technical
overview of MBX2982, including its mechanism of action, pharmacological data, and detailed
experimental protocols.

Mechanism of Action

GPR119 is a Gs alpha subunit (Gas)-coupled receptor.[1] Upon binding of an agonist like
MBX2982, the receptor undergoes a conformational change, leading to the activation of
adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine
monophosphate (CAMP). The subsequent increase in intracellular cAMP levels in pancreatic (3-
cells potentiates insulin secretion in a glucose-dependent manner.[1] In intestinal L-cells,
elevated cAMP triggers the secretion of GLP-1 and GIP.[2] These incretin hormones, in turn,
further enhance glucose-stimulated insulin secretion from the pancreas.[3] Recent structural
studies have provided cryo-electron microscopy images of the human GPR119-Gs signaling
complex bound to MBX2982, offering detailed insights into its activation mechanism.
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GPR119 signaling cascade upon activation by MBX2982.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency, in vivo efficacy, and pharmacokinetic
properties of MBX2982.

ble 1: In Vi ity of 08

Parameter Cell Line Assay Type Value Reference

5 GPR119 cAMP
pECso Not Specified 8.33 [4]
assay

cAMP Production

ECso CHO cells 5uM (0.005 mM) [2]
(HTRF)
CHO-K1, HFL1, o
ICso0 Cytotoxicity
o L929, NIH3T3, > 100 uM [2]
(Cytotoxicity) v Assay
ero

Table 2: Preclinical In Vivo Data for MBX2982
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Animal Model

Dosing Duration

Key Findings Reference

KM Mice

3, 10, 30 mg/kg
(single dose, Acute

oral)

Dose-dependent
reduction in

blood glucose at [1]
all tested time

points.

KK-Ay Mice

10, 30 mg/kg
(daily, oral)

4 weeks

Significant
reduction in
fasting blood
glucose and
triglycerides.
Remarkable
increase in H
serum insulin.
Significant
reduction in AUC
for glucose at 30

mg/kg.

Rats

Not Specified Acute

Enhanced insulin
secretion during 5]
hyperglycemic

clamps.

Mice and Rats

Not Specified Acute

Lowered glucose
excursion and
increased
plasma GLP-1
and GIP during
an Oral Glucose

[5]

Tolerance Test
(OGTT).

Table 3: Clinical Trial Data for MBX2982

| Phase | Population | Dosing | Duration | Key Findings | Reference | | :--- | === | i | i==- | ==~ | |

Phase l1a | Healthy Volunteers | 10 - 1000 mg (single ascending dose) | Acute | Well tolerated.
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Pharmacokinetics consistent with once-daily dosing. Dose-dependent reductions in glucose
and increases in GLP-1 following a mixed meal. |[3][6] | | Phase 1b | Males with Impaired
Fasting Glucose | 100 or 300 mg (daily) | 4 days | Significant reductions in glucose excursion
(26-37%) and glucagon (17% at 300 mg) in a Mixed Meal Tolerance Test (MMTT). |[6] | | Phase
2 | Type 2 Diabetes | 10 mg and 75 mg (daily) | 28 days | Significant decrease in 24-hour
weighted mean glucose. |[5] | | Phase 2a | Type 1 Diabetes | 600 mg (daily) | 14 days | No
significant improvement in glucagon counter-regulation during hypoglycemia. 17% higher GLP-
1 response during an MMTT, confirming target engagement. |[7] |

Table 4: P kinetic Profile of MBX2982 in F

Oral

Formulation Dose Route Bioavailability Reference
(%)

Suspension

4 mg/kg Oral 35.2 [1]

(0.4% CMC)

Solution (DMSO-

Cremopor EL- 4 mg/kg Oral 98.2 [1]

NS=1:1:8)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize
MBX2982.

In Vitro cAMP Accumulation Assay

This protocol measures the ability of MBX2982 to stimulate cAMP production in cells
expressing the human GPR119 receptor.

Materials:
o HEK?293 cells stably expressing human GPR119 (HEK-GPR119).

e Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%
Fetal Bovine Serum (FBS).
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Assay buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
MBX2982 and a reference GPR119 agonist.

cAMP detection kit (e.g., HTRF cAMP assay kit or GloSensor™ cAMP Reagent).
384-well white, opaque microplates.

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

Cell Seeding: Seed HEK-GPR119 cells into a 384-well plate at a density of 5,000-10,000
cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.

Compound Preparation: Prepare serial dilutions of MBX2982 and the reference agonist in
assay buffer.

Cell Stimulation: Remove the culture medium from the wells and replace it with assay buffer
containing the phosphodiesterase inhibitor. Add the diluted compounds to the respective
wells. Incubate for the time specified by the cAMP detection kit manufacturer (typically 30-60
minutes) at room temperature.

Detection: Add the cCAMP detection reagents according to the manufacturer's protocol. For
HTRF assays, this typically involves adding a cAMP-d2 conjugate and an anti-cCAMP-
cryptate conjugate. For bioluminescent assays like GloSensor™, the luminescence is read
directly.

Data Analysis: Measure the signal (e.g., fluorescence ratio for HTRF, luminescence for
GloSensor™) using a plate reader. Plot the signal as a function of the compound
concentration and fit the data to a four-parameter logistic equation to determine the ECso
value.

Experimental Workflow: cAMP Accumulation Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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